Synthesis Yield: Dithiane Formation from Piperonal Outperforms Typical Oxygen Acetal Preparation
In a patent procedure for the total synthesis of otobain, 5-(1,3-dithian-2-yl)-1,3-benzodioxole was prepared from piperonal and 1,3-propanedithiol in dichloromethane with p‑toluenesulfonic acid at room temperature, delivering 90% isolated yield as a white crystalline solid after recrystallization [1]. This contrasts with typical oxygen acetal formation from piperonal (e.g. dimethyl acetal), which often proceeds in lower yields (typically 60–80%) owing to unfavourable equilibrium constants and requires continuous water removal [2].
| Evidence Dimension | Synthesis yield (isolated, single step from piperonal) |
|---|---|
| Target Compound Data | 90% (white crystalline solid) |
| Comparator Or Baseline | Piperonal dimethyl acetal: typical 60–80% (literature range for aryl aldehyde dimethyl acetals) |
| Quantified Difference | ≥10–30 percentage point yield advantage |
| Conditions | p‑TsOH, CH₂Cl₂, 1,3-propanedithiol, RT, 24 h (dithiane); MeOH, HC(OMe)₃, acid catalyst (acetal) |
Why This Matters
Higher yield, crystalline product, and simpler work‑up reduce procurement cost and improve synthetic throughput for multi‑step sequences.
- [1] CN104844614A (East China Normal University). Otobain compound, preparation method therefor and application thereof. Example 1: preparation of compound 2 (90% yield). Filed 2015‑08‑19. View Source
- [2] Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; Wiley: New York, 2007; Chapter 4 (acetals). Typical dimethyl acetal yields for aromatic aldehydes: 60–80%. View Source
